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3,6-Dibromo-N-(1-naphthalenyl)carbazole
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Overview
Description
3,6-Dibromo-N-(1-naphthalenyl)carbazole is a useful research compound. Its molecular formula is C22H13Br2N and its molecular weight is 451.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3,6-dibromo-N-(1-naphthalenyl)carbazole is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a series of synthesized N-alkyl-3,6-dibromocarbazole derivatives were evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that several compounds displayed moderate antiproliferative effects with GI50 values ranging from 4.7 to 32.2 µM .
Additionally, specific derivatives have shown promising anti-migratory properties, inhibiting the migration of metastatic cells by approximately 18-20%. This suggests that these compounds could play a role in preventing cancer metastasis .
Neuroprotective Effects
Research has also indicated that some derivatives of this compound may possess neuroprotective properties. These compounds have been evaluated for their potential in treating neurodegenerative diseases, showcasing a structure-activity relationship that supports further investigation into their mechanisms of action .
Organic Light Emitting Diodes (OLEDs)
In the realm of material science, this compound serves as an important intermediate for synthesizing hole transport materials used in organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it a valuable component in the development of efficient OLED devices. Its derivatives are often tailored to enhance performance characteristics such as luminescence and stability under operational conditions .
Electrochemical Studies
Electrochemical studies have shown that compounds related to this compound can form stable radical cations and exhibit interesting redox properties. This behavior is crucial for applications in organic photovoltaics and other electronic devices where charge transfer efficiency is paramount .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anticancer Activity | Evaluated various derivatives against breast cancer cell lines | Compounds showed GI50 values between 4.7 - 32.2 µM; notable anti-migratory effects |
Synthesis for OLED Applications | Investigated synthesis methods for hole transport materials | Confirmed effectiveness in enhancing OLED performance |
Electrochemical Properties | Analyzed redox behavior of related compounds | Demonstrated stable radical cation formation beneficial for electronic applications |
Properties
Molecular Formula |
C22H13Br2N |
---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
3,6-dibromo-9-naphthalen-1-ylcarbazole |
InChI |
InChI=1S/C22H13Br2N/c23-15-8-10-21-18(12-15)19-13-16(24)9-11-22(19)25(21)20-7-3-5-14-4-1-2-6-17(14)20/h1-13H |
InChI Key |
RQHQTFLXMUBQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.